Isotretinoin

Catalog No.
S530980
CAS No.
4759-48-2
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isotretinoin

CAS Number

4759-48-2

Product Name

Isotretinoin

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
less than 1 mg/mL at 72 °F (NTP, 1992)
Practically insoluble in water
Soluble in DMSO; slightly soluble in polyethylene glycol 400, octanol, ethanol; practically insoluble in mineral oil, glycerin
... Soluble in ether; slightly soluble in ... chloroform.

Synonyms

13 cis Retinoic Acid, 13-cis-Retinoic Acid, Accutane, Isotretinoin, Isotretinoin Zinc Salt, 13 cis Isomer, Isotretinoin Zinc Salt, 13-cis-Isomer, Ro 4 3780, Ro 4-3780, Ro 43780, Roaccutane

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Description

The exact mass of the compound Isotretinoin is 300.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.00477mg/mlin water, 0.126 mg/l at 25 °c (est)insoluble in watersparingly soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758156. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin A - Supplementary Records. It belongs to the ontological category of retinoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Acne

Isotretinoin's success in treating acne stems from its multifaceted effects on the pilosebaceous unit, the root cause of acne development. Research suggests it works through several mechanisms, including:

  • Sebum Suppression: Isotretinoin shrinks sebaceous glands, leading to a significant reduction in sebum production . This decrease in oiliness helps prevent clogged pores, a key factor in acne formation.
  • Anti-inflammatory Properties: Isotretinoin exhibits anti-inflammatory effects, reducing inflammation within the pilosebaceous unit and calming acne breakouts .
  • Comedolytic Action: Studies suggest isotretinoin may directly loosen existing comedones (blackheads and whiteheads), promoting their removal .

Isotretinoin Beyond Acne Treatment

The success of isotretinoin in treating acne has led researchers to explore its potential applications in other conditions. Here are some promising areas of investigation:

  • Hidradenitis Suppurativa: This chronic inflammatory skin condition affecting the apocrine sweat glands shows promise for treatment with isotretinoin, with ongoing research to determine its efficacy and optimal use .
  • Psoriasis: Isotretinoin's anti-inflammatory properties are being investigated for potential use in treating psoriasis, although further research is needed to determine its effectiveness and safety profile in this context .
  • Cancer Prevention: Some studies suggest isotretinoin may have chemopreventive properties, potentially reducing the risk of certain cancers. However, more research is required to confirm these findings .

Isotretinoin, also known as 13-cis-retinoic acid, is a potent oral medication primarily used for treating severe forms of acne, particularly nodular acne that has not responded to other treatments. Approved by the United States Food and Drug Administration in 1982, isotretinoin is a derivative of vitamin A and is classified as a retinoid. It exerts its therapeutic effects by significantly reducing sebaceous gland activity, thereby decreasing sebum production, which is a key factor in the development of acne .

Isotretinoin's primary mechanism of action in treating acne involves targeting the sebaceous glands in the skin. These glands produce sebum, an oily substance that can clog pores and contribute to acne development []. Isotretinoin reduces sebum production by shrinking the sebaceous glands and suppressing the activity of certain enzymes involved in sebum synthesis []. Additionally, it may have anti-inflammatory effects and promote skin cell turnover, further aiding in acne reduction [].

The biological activity of isotretinoin is primarily associated with its ability to modulate cellular processes related to acne pathogenesis. It reduces sebaceous gland size and sebum production through several mechanisms:

  • Inhibition of Sebaceous Gland Function: Isotretinoin decreases the size and activity of sebaceous glands, leading to reduced oil production.
  • Alteration of Keratinization: It modifies the process of keratinization in skin cells, preventing clogged pores.
  • Induction of Apoptosis: The drug induces apoptosis in sebocytes (sebaceous gland cells), contributing to its anti-acne effects .

Furthermore, isotretinoin may enhance immune responses and alter monocyte chemotaxis, which can help reduce inflammation associated with acne lesions .

Isotretinoin can be synthesized through several chemical pathways. The most common method involves the following steps:

  • Retinol Conversion: Starting from retinol (vitamin A), it undergoes oxidation and isomerization.
  • Formation of Retinoic Acid: The compound is converted into retinoic acid through various chemical modifications.
  • Purification: The resulting isotretinoin is purified through crystallization or chromatography techniques.

The synthesis process requires careful control of reaction conditions to ensure high yields and purity .

Isotretinoin is primarily indicated for:

  • Severe Acne: Treatment of severe nodular acne unresponsive to other therapies.
  • Off-label Uses: Includes treatment for conditions such as cutaneous T-cell lymphomas, neuroblastoma, basal cell carcinoma, squamous cell carcinoma, rosacea, folliculitis, and pyoderma faciale .

Due to its significant effects on skin cell turnover and sebum production, isotretinoin has become a critical option for managing severe dermatological conditions.

Isotretinoin shares structural similarities with other retinoids but has unique properties that differentiate it from them. Below are some similar compounds:

Compound NameStructure TypePrimary UseUnique Features
TretinoinAll-trans retinoic acidAcne treatmentMore effective for mild acne; topical application
AcitretinEtretinatePsoriasis treatmentMore potent for skin disorders; systemic use
AdapaleneSynthetic retinoidAcne treatmentLess irritating; topical formulation
BexaroteneRetinoidCutaneous T-cell lymphomaSelective retinoid receptor modulator

Uniqueness of Isotretinoin

Isotretinoin's unique mechanism involves significant reductions in sebaceous gland activity and apoptosis induction in sebocytes, making it particularly effective for severe acne cases where other treatments fail . Its systemic administration leads to widespread effects on skin biology that are not typically seen with topical retinoids.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

All-trans-retinoic acid is a yellow to light-orange crystalline powder. (NTP, 1992)
Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)
Solid

Color/Form

Yellow to light-orange crystalline powder
Crystals from ethanol

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.208930132 g/mol

Monoisotopic Mass

300.208930132 g/mol

Boiling Point

462.8

Heavy Atom Count

22

LogP

5.66

Odor

Floral odor (powder form)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

354 to 360 °F (NTP, 1992)
372 to 374 °F (NTP, 1992)
178-184
180-182 °C
181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5688UTC01R

Related CAS

13497-05-7 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (35.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (35.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (34.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (67.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (67.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

13-cis-Retinoic acid, also known as isotretinoin, is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Oral tretinoin is indicated for induction of remission in adults and pediatric patients one year of age and older with acute promyelocytic leukemia (APL), characterized by the presence of t(15;17) translocation or presence of PML/RARα gene expression and who are refractory to or who have relapsed from anthracycline chemotherapy or for whom anthracycline-based chemotherapy is contraindicated. Topical tretinoin is also indicated alone or in combination with [benzoyl peroxide] or [clindamycin] for the treatment of acne vulgaris. It is also used in prescription and over-the-counter for treating various skin conditions such as melasma, hyperpigmentation, and photoaging alone or in combination with other drugs.

Livertox Summary

Isotretinoin is a retinoid and vitamin A derivative used in the treatment of severe acne and some forms of skin, head and neck cancer. Isotretinoin, like many retinoids, can lead to increase in serum aminotransferase levels, but, unlike acitretin and etretinate, isotretinoin has not been clearly implicated in cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Dermatologic Agents

Therapeutic Uses

Antineoplastic Agents Keratolytic Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. trans-Retinoic acid is included in the database.
Tretinoin gel and cream are indicated for topical application in the treatment of acne vulgaris. The safety and efficacy of the long-term use of this product in the treatment of other disorders have not been established. /Included in US product labeling; Tretinoin, topical/
Tretinoin is used topically as a 0.05 or 0.1% cream for palliative therapy to improve dermatologic changes (e.g., fine wrinkling, mottled hyperpigmentation, roughness) associated with photodamage. /NOT included in US product labeling; Tretinoin, topical/
For more Therapeutic Uses (Complete) data for all-trans-Retinoic acid (9 total), please visit the HSDB record page.

Pharmacology

The pharmacodynamics of isotretinoin are poorly understood.[Label]
Isotretinoin is a naturally-occurring retinoic acid with potential antineoplastic activity. Isotretinoin binds to and activates nuclear retinoic acid receptors (RARs); activated RARs serve as transcription factors that promote cell differentiation and apoptosis. This agent also exhibits immunomodulatory and anti-inflammatory responses and inhibits ornithine decarboxylase, thereby decreasing polyamine synthesis and keratinization.

MeSH Pharmacological Classification

Dermatologic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AD - Retinoids for topical use in acne
D10AD04 - Isotretinoin
D - Dermatologicals
D10 - Anti-acne preparations
D10B - Anti-acne preparations for systemic use
D10BA - Retinoids for treatment of acne
D10BA01 - Isotretinoin

Mechanism of Action

The exact mechanism of action of tretinoin in skin conditions and acute promyelocytic leukemia (APL) has not been fully elucidated; however, several proposed mechanisms exist. Tretinoin is believed to exert its pharmacological actions by binding to and activating two types of nuclear receptors - retinoic acid receptors (RARs) alpha, beta, and gamma and retinoid X receptors (RXRs). In the human skin, RARs (especially RAR-alpha) form heterodimers with RXR to act as inducible transcription regulators of genes involved in cell differentiation by binding to retinoic acid response elements. Tretinoin binds to RXRs to promote epidermal proliferation. It also blocks the actions of inflammatory mediators, enhancing procollagen production and collagen type I and III formations. Some animal and human studies suggest that tretinoin induces the expression of transforming growth factor beta (TGF-β), which stimulates the transcription of several types of collagen messenger RNA. Collagen formation curtails further solar UV-induced skin damage and aging processes. Acne is associated with abnormal follicular formation from excessive keratinization of epithelial cells. Tretinoin promotes cornified cell detachment and enhances keratinocyte shedding. It also stimulates mitotic activity and loosely-adherent corneocyte turnover to expel comedo contents, reducing microcomedo precursor lesions of acne vulgaris. Tretinoin may reduce epidermal melanin and pigmentation by increasing keratinocyte turnover and reducing tyrosinase activity. RAR-alpha and -beta have also been implicated in APL. APL is characterized by a t(15;17) chromosomal translocation, which fuses the promyelocytic myeloid leukemia (PML) gene with the RAR-alpha gene. The resulting PML-RAR-alpha fusion protein plays a role in the pathogenesis of APL by aberrating promyelocyte differentiation. The PML-RAR-alpha fusion protein is found to be predominant in leukemic cells, exerting a dominant negative effect on RAR, RXR and PML function. Tretinoin induces terminal differentiation in hemopoietic precursor cell lines and APL cells. Tretinoin is believed to promote caspase-mediated cleavage and proteasome-dependent degradation to cause apoptosis and degradation of the PML-RAR-alpha fusion protein. It may also convert the fusion protein from a transcription repressor to an activator.
Although the precise mechanism(s) of action of tretinoin has not been fully elucidated, it is known that the drug is not a cytolytic agent. Tretinoin induces cellular differentiation and decreases the proliferation of acute promyelocytic leukemia (APL) cells. The PML/RAR-a fusion protein resulting from the chromosomal translocation appears to block myeloid differentiation at the promyelocyte stage, possibly by complexing and inactivating wild-type PML or by inhibiting the normal retinoic acid signaling pathway. In patients with APL who achieve a complete remission with tretinoin therapy, the drug causes an initial maturation of the primitive promyelocytes derived from the cellular leukemic clone followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells. Observations supporting cellular differentiation effects as a mechanism of tretinoin include the absence of bone marrow hypoplasia during induction, the appearance of immunophenotypically unique "intermediate cells" expressing both mature and immature cell surface antigens, and the presence of both Auer rods and the translocation in morphologically mature granulocytes until a late stage of induction. The mechanism by which the population of malignant cells is eliminated is not fully understood but appears to involve apoptosis (programmed cell death). Following induction therapy, the PML/RAR-a fusion protein can be detected in the majority of patients, suggesting that tretinoin alone does not eradicate the leukemic clone.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Vapor Pressure

1.02X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

4759-48-2
97950-17-9

Absorption Distribution and Excretion

Tretinoin applied topically is expected to remain on the stratum corneum and undergo minimal systemic absorption. In one study, the topical application of radiolabelled tretinoin for 28 days was associated with a total percutaneous absorption of 2%. The extent of absorption was examined after a once-daily application of 1.9 g of the combination product with [benzoyl peroxide] for 14 days. On Day 14, at steady-state, the mean Cmax was 0.15-0.19 ng/mL for tretinoin, 0.27-0.34 ng/mL for the metabolite 4-keto 13-cis retinoic acid, and 0.13-0.28 ng/mL for 13-cis retinoic acid, respectively. The Cmax varied across different age groups (children, adolescents, and adults). The corresponding ranges for the mean AUC0-24 were 0.63-2.06, 2.39-2.89, and 0.96-1.99 ng\*h/mL. Following oral administration, the absolute bioavailability of tretinoin was approximately 50%. While the effect of food on tretinoin is unclear, food increases the oral absorption of retinoids, as a class. When the oral dose of 22.5 mg/m2 tretinoin was administered twice daily, the mean ± SD Cmax was 394 ± 89 ng/mL after the first dose and 138 ± 139 ng/mL after one week of continuous treatment. The area under the curve (AUC) was 537 ± 191 ng·h/mL after the first dose and 249 ± 185 ng·h/mL after one week of continuous treatment. The Tmax was between one and two hours.
Tretinoin metabolites are excreted in bile and urine. Following administration of radiolabeled tretinoin at doses of 2.75 mg and 50 mg - which are 0.53 to 9.6 times the approved recommended dosage based on 1.7 m2, respectively - approximately 63% of the radioactivity was recovered in the urine within 72 hours, and 31% appeared in the feces within six days.
Tretinoin is rapidly and extensively distributed to tissues following oral administration but does not cross the blood-brain barrier. The apparent volume of distribution (Vd) of intravenous tretinoin is dose-dependent and significantly greater at low doses. The Vd was 0.52 ± 0.12 L/kg after 0.0125 mg/kg and 0.21 ± 0.05 L/kg after 0.25 mg/kg.
No information is available.
/MILK/ It is not known whether topically applied tretinoin is excreted in human milk.
Studies with radiolabeled drug have demonstrated that after the oral administration of 2.75 and 50 mg doses of tretinoin, greater than 90% of the radioactivity was recovered in the urine and feces. Based upon data from 3 subjects, approximately 63% of radioactivity was recovered in the urine within 72 hours and 31% appeared in the feces within 6 days.
A single 45 mg/sq m (approximately 80 mg) oral dose to APL /acute promyelocytic leukemia/ patients resulted in a mean +/- SD peak tretinoin concentration of 347 +/- 266 ng/mL. Time to reach peak concentration was between 1 and 2 hours.
The apparent volume of distribution of tretinoin has not been determined. Tretinoin is greater than 95% bound in plasma, predominately to albumin. Plasma protein binding remains constant over the concentration range of 10 to 500 ng/mL.
For more Absorption, Distribution and Excretion (Complete) data for all-trans-Retinoic acid (12 total), please visit the HSDB record page.

Metabolism Metabolites

Tretinoin is rapidly metabolized to form various oxidized and conjugated metabolites. It forms several metabolites stereoisomerization derivatives (9-_cis_-retinoic acid or [alitretinoin] and 13-_cis_-retinoic acid or [isotretinoin]), oxidation derivatives (4-hydroxy-retinoic acid, 4-oxo-retinoic acid, 18-hydroxy-retinoic acid, 5,6-epoxy-retinoic acid, 3,4-didehydro-retinoic acid and retinotaurine), stereoisomerization and oxidation derivatives (13-_cis_-4-oxo-retinoic acid), glucuronidation derivatives (retinoyl beta-glucuronide, 13-_cis_-retinoyl beta-glucuronide, 4-oxo-retinoyl beta-glucuronide, 5,6-epoxyretinoyl beta-glucuronide and 13-_cis_-4-oxo-retinoyl beta-glucuronide), nonpolar metabolites of retinoic acid, and retinoic acid esters. Tretinoin is metabolized by several CYP enzymes, including CYP3A4, CYP2C8, and CYP2E. It also undergoes glucuronidation by UGT2B7. The metabolites 4-oxo retinoic acid and 4-oxo _trans_ retinoic acid glucuronide have one-third of the pharmacological activity of the parent compound. When the plasma concentrations decreased to one-third of their day-one concentrations after one week of continuous therapy, tretinoin induced its own metabolism.
Evidence suggests that tretinoin induces its own metabolism. In patients with APL receiving 45 mg/sq m tretinoin daily, urinary excretion of 4-oxo trans retinoic acid glucuronide increased approximately tenfold over the course of 2-6 weeks of continuous therapy, suggesting that increased metabolism of tretinoin may be the primary mechanism leading to the decreased plasma drug concentrations observed during continued administration. Possible mechanisms for the increased clearance of tretinoin with continuous daily dosing of the drug include induction of CYP enzymes or oxidative cofactors and increased expression of cellular retinoic acid binding proteins. Increasing the dosage of tretinoin to compensate for the apparent autoinduction has not been shown to increase therapeutic response. Reduced plasma retinoid concentrations have been associated with relapse and clinical resistance, and some investigators suggest that the clinical failure of tretinoin may be related to a lack of sustained effective concentrations of the drug during prolonged treatment.
Tretinoin metabolites have been identified in plasma and urine. Cytochrome P450 enzymes have been implicated in the oxidative metabolism of tretinoin. Metabolites include 13- cis retinoic acid, 4-oxo trans retinoic acid, 4-oxo cis retinoic acid, and 4-oxo trans retinoic acid glucuronide. In APL /acute promyelocytic leukemia/ patients, daily administration of a 45 mg/SQ m dose of tretinoin resulted in an approximately tenfold increase in the urinary excretion of 4-oxo trans retinoic acid glucuronide after 2 to 6 weeks of continuous dosing, when compared to baseline values.
Ethanol fed rats showed enhanced microsomal retinoic acid metabolism (50%) accompanied by increased microsomal cytochrome P450 content (34%). The increased hepatic microsomal cytochrome P450 dependent metabolism of retinoic acid after chronic ethanol consumption may contribute to the accelerated catabolism of retinoic acid in vivo.
Following ip administration of high doses of 15-(14)C- and 10,11-(3)H-labeled retinoic acid to rats, 3 major metabolites were isolated from feces in microgram amounts by column, thin-layer and high-pressure liquid chromatography. Mass spectrometry provided identification as all-trans-4-oxoretinoic acid, all-trans-5'-hydroxy-retinoic acid and 7-trans-9-cis-11-trans-13-trans-5'-hydroxyretinoic acid.
For more Metabolism/Metabolites (Complete) data for all-trans-Retinoic acid (8 total), please visit the HSDB record page.
Tretinoin has known human metabolites that include All-trans-retinoyl glucuronide, 18-Hydroxyretinoic acid, 5,6-Epoxy-retinoic acid, and 4-Hydroxyretinoic acid.
Tretinoin is a known human metabolite of retinal.
Hepatic Half Life: 0.5-2 hours

Wikipedia

Tretinoin
Astaxanthin
Retinoic_acid

FDA Medication Guides

Absorica
Isotretinoin
CAPSULE;ORAL
SUN PHARM INDS INC
10/08/2021
Accutane
HOFFMANN LA ROCHE
10/22/2010
Sotret
SUN PHARM INDS LTD
04/12/2012

Drug Warnings

/BOXED WARNING/ Experienced Physician and Institution. Patients with acute promyelocytic leukemia (APL) are at high risk in general and can have severe adverse reactions to tretinoin capsules. Tretinoin capsules should therefore be administered only to patients with APL under the strict supervision of a physician who is experienced in the management of patients with acute leukemia and in a facility with laboratory and supportive services sufficient to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity, including respiratory compromise. Use of tretinoin capsules requires that the physician concludes that the possible benefit to the patient outweighs the following known adverse effects of the therapy. /Tretinoin, systemic/
/BOXED WARNING/ Retinoic Acid-APL Syndrome. About 25% of patients with APL treated with tretinoin capsules have experienced a syndrome called the retinoic acid-APL (RA-APL) syndrome characterized by fever, dyspnea, acute respiratory distress, weight gain, radiographic pulmonary infiltrates, pleural and pericardial effusions, edema, and hepatic, renal, and multi-organ failure. This syndrome has occasionally been accompanied by impaired myocardial contractility and episodic hypotension. It has been observed with or without concomitant leukocytosis. Endotracheal intubation and mechanical ventilation have been required in some cases due to progressive hypoxemia, and several patients have expired with multi-organ failure. The syndrome generally occurs during the first month of treatment, with some cases reported following the first dose of tretinoin capsules. The management of the syndrome has not been defined rigorously, but high-dose steroids given at the first suspicion of the RA-APL syndrome appear to reduce morbidity and mortality. At the first signs suggestive of the syndrome (unexplained fever, dyspnea and/or weight gain, abnormal chest auscultatory findings or radiographic abnormalities), high-dose steroids (dexamethasone 10 mg intravenously administered every 12 hours for 3 days or until the resolution of symptoms) should be immediately initiated, irrespective of the leukocyte count. The majority of patients do not require termination of tretinoin capsules therapy during treatment of the RA-APL syndrome. However, in cases of moderate and severe RA-APL syndrome, temporary interruption of tretinoin capsules therapy should be considered. /Tretinoin, systemic/
/BOXED WARNING/ During tretinoin capsules treatment about 40% of patients will develop rapidly evolving leukocytosis. Patients who present with high WBC at diagnosis (>5x10 9/L) have an increased risk of a further rapid increase in WBC counts. Rapidly evolving leukocytosis is associated with a higher risk of life-threatening complications. If signs and symptoms of the RA-APL syndrome are present together with leukocytosis, treatment with high-dose steroids should be initiated immediately. Some investigators routinely add chemotherapy to tretinoin capsules treatment in the case of patients presenting with a WBC count of >5x10 9/L or in the case of a rapid increase in WBC count for patients leukopenic at start of treatment, and have reported a lower incidence of the RA-APL syndrome. Consideration could be given to adding full-dose chemotherapy (including an anthracycline if not contraindicated) to the tretinoin capsules therapy on day 1 or 2 for patients presenting with a WBC count of >5x10 9/L, or immediately, for patients presenting with a WBC count of <5x10 9/L, if the WBC count reaches >/= 6x10(9)/L by day 5, or >/= 10x10(9)/L by day 10, or >/=15x10(9)/L by day 28. /Tretinoin, systemic/
/BOXED WARNING/ Teratogenic Effects. Pregnancy Category D. There is a high risk that a severely deformed infant will result if tretinoin capsules are administered during pregnancy. If, nonetheless, it is determined that tretinoin capsules represent the best available treatment for a pregnant woman or a woman of childbearing potential, it must be assured that the patient has received full information and warnings of the risk to the fetus if she were to be pregnant and of the risk of possible contraception failure and has been instructed in the need to use two reliable forms of contraception simultaneously during therapy and for 1 month following discontinuation of therapy, and has acknowledged her understanding of the need for using dual contraception, unless abstinence is the chosen method. Within 1 week prior to the institution of tretinoin capsules therapy, the patient should have blood or urine collected for a serum or urine pregnancy test with a sensitivity of at least 50 mIU/mL. When possible, tretinoin capsules therapy should be delayed until a negative result from this test is obtained. When a delay is not possible, the patient should be placed on two reliable forms of contraception. Pregnancy testing and contraception counseling should be repeated monthly throughout the period of tretinoin capsules treatment. /Tretinoin, systemic/
For more Drug Warnings (Complete) data for all-trans-Retinoic acid (44 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of tretinoin following initial dosing is 0.5 to 2 hours in patients with APL.
In patients with APL /acute promyelocytic leukemia/ receiving tretinoin orally, a terminal elimination half-life of 0.5-2 hours has been reported following initial dosing.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

By oxidation of vitamin A aldehyde which may be obtained by oxidation of vitamin A.
R. Marbet, German patent 2061507; United States of America patent 3746730 (1971, 1973 both to Hoffmann-La Roche).

General Manufacturing Information

Retinoic acid: ACTIVE

Analytic Laboratory Methods

Determination of all-trans- and 13-cis-retinoic acids by two-phase, two-dimensional thin-layer chromatography in creams and by high-performance thin-layer chromatography in gel formulations.
Determination using LC; ... flow rate is 1.0 mL/min.
Ultraviolet absorption using volumetric method; and HPLC method for the analysis of folic acid.

Clinical Laboratory Methods

A rapid, specific, and sensitive reversed-phase high-performance liquid chromatographic (HPLC) assay for the quantitative determination of all-trans-retinoic acid (I) or 13-cis-retinoic acid (II) in rat serum without extraction of lyophilization is described. Chromatographic separation from retinol, serum components, and retinol acetate standard was achieved on octadecylsilane-coated particles with acetonitrile-1% ammonium acetate as th eluent. Serum samples (100 microliter) containing as little as 10 ng of retinoid were analyzed. Serum level profiles of rats dosed with the retinoids demonstrated the utility of the assay and indicated elimination half-lives of 0.58 and 0.92 hr for I and II, respectively.

Storage Conditions

Tretinoin Gel, USP: store below 30 °C (86 dg F). Tretinoin Cream, USP: store below 27 °C (80 °F).
Capsules: Store at 20 deg to 25 °C (68 deg to 77 °F).
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C. Storage class (TRGS 510): Non Combustible Solids.

Interactions

Mouse mammary gland organ culture technique was utilized to determine the effects of retinoids, including trans-retinoic acid, on the prolactin-induced structural differentiation of the mammary gland. Thoracic glands from BALB/C mice pretreated with steroids differentiate in 6 days into alveolar structures in presence of insulin and prolactin. Trans-retinoic acid inhibited prolactin-induced structural changes in the glands.
To determine whether 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid would enhance or antagonize the teratogenic effects of the other compound, C57BL/6N dams were treated orally on gestation days 10 or 12 with 10 ml corn oil/kg containing 2,3,7,8-tetrachlorodibenzo-p-dioxin (0-18 ug/kg), retinoic acid (0-200 mg/kg), or combinations of the two chemicals. Dams were killed on gestation day 18 and toxicity and teratogenicity assessed. Coadministration of 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid had no effect on maternal or fetal toxicity beyond what would be expected by either compound alone. Cleft palate was induced by retinoic acid at lower doses on gestation day 10 than on gestation day 12, but by 2,3,7,8-tetrachlorodibenzo-p-dioxin at lower doses on gestation day 12 than on gestation day 10. Sensitivity to 2,3,7,8-tetrachlorodibenzo-p-dioxin induced hydronephrosis was similar on both gestation days 10 and 12. The limb bud defects were only observed when retinoic acid was administered on gestation day 10, not when given on gestation day 12. No other soft tissue or skeletal malformations were related to administration of 2,3,7,8-tetrachlorodibenzo-p-dioxin or retinoic acid. No effect of 2,3,7,8-tetrachlorodibenzo-p-dioxin was observed on the incidence or severity of limb bud defects induced by retinoic acid, nor did retinoic acid influence the incidence or severity of hydronephrosis induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. However, the incidence of cleft palate was dramatically enhanced by coadministration of the xenobiotic and vitamin. On both gestation day 10 and 12, the dose-response curves for cleft palate induction were parallel, suggesting some similarities in mechanism between the two compounds. However, combination treatment resulted in a synergistic response that varied with the stage of development and was tissue specific.
Risk of pseudotumor cerebri (intracranial hypertension) is increased in patients receiving tretinoin. Concomitant use of other agents known to cause pseudotumor cerebri or intracranial hypertension, such as tetracyclines, may increase the risk of this condition in patients receiving tretinoin.
Concurrent use of hydroxyurea, which is cytotoxic to cells in S phase, and tretinoin, which induces cells to enter the S phase, may cause a synergistic effect leading to massive cell lysis. Bone marrow necrosis, sometimes fatal, has been reported in patients receiving hydroxyurea during tretinoin therapy. Although some clinicians have administered hydroxyurea in conjunction with tretinoin therapy to reduce leukocytosis, the safety and efficacy of this practice have not been established, and caution is recommended in the use of hydroxyurea in patients receiving tretinoin.
For more Interactions (Complete) data for all-trans-Retinoic acid (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Dalal A, Ben-Barak S, Zlotogorski A, Constantini N. [Isotretinoin and exercise: can the two walk together?]. Harefuah. 2014 Feb;153(2):104-8, 125. Review. Hebrew. PubMed PMID: 24716429.
2: Kızılyel O, Metin MS, Elmas ÖF, Çayır Y, Aktaş A. Effects of oral isotretinoin on lipids and liver enzymes in acne patients. Cutis. 2014 Nov;94(5):234-8. PubMed PMID: 25474452.
3: Webster GF, Leyden JJ, Gross JA. Results of a Phase III, double-blind, randomized, parallel-group, non-inferiority study evaluating the safety and efficacy of isotretinoin-Lidose in patients with severe recalcitrant nodular acne. J Drugs Dermatol. 2014 Jun;13(6):665-70. PubMed PMID: 24918555.
4: Rademaker M. Isotretinoin: dose, duration and relapse. What does 30 years of usage tell us? Australas J Dermatol. 2013 Aug;54(3):157-62. doi: 10.1111/j.1440-0960.2012.00947.x. Epub 2012 Sep 26. Review. PubMed PMID: 23013115.
5: Prevost N, English JC. Isotretinoin: update on controversial issues. J Pediatr Adolesc Gynecol. 2013 Oct;26(5):290-3. Review. PubMed PMID: 24147278.
6: Yilmaz Tasdelen O, Yurdakul FG, Duran S, Bodur H. Isotretinoin-induced arthritis mimicking both rheumatoid arthritis and axial spondyloarthritis. Int J Rheum Dis. 2015 May;18(4):466-9. doi: 10.1111/1756-185X.12464. Epub 2014 Oct 8. PubMed PMID: 25294249.
7: Lee HE, Chang IK, Lee Y, Kim CD, Seo YJ, Lee JH, Im M. Effect of antihistamine as an adjuvant treatment of isotretinoin in acne: a randomized, controlled comparative study. J Eur Acad Dermatol Venereol. 2014 Dec;28(12):1654-60. doi: 10.1111/jdv.12403. Epub 2014 Feb 21. PubMed PMID: 25081735.
8: Wolverton SE, Harper JC. Important controversies associated with isotretinoin therapy for acne. Am J Clin Dermatol. 2013 Apr;14(2):71-6. doi: 10.1007/s40257-013-0014-z. Review. PubMed PMID: 23559397.
9: Nagler AR, Orlow SJ. Dermatologists' attitudes, prescription, and counseling patterns for isotretinoin: a questionnaire-based study. J Drugs Dermatol. 2015 Feb;14(2):184-9. PubMed PMID: 25689814.
10: Gürbüz A, Özhan G, Güngör S, Erdal MS. Colloidal carriers of isotretinoin for topical acne treatment: skin uptake, ATR-FTIR and in vitro cytotoxicity studies. Arch Dermatol Res. 2015 Sep;307(7):607-15. doi: 10.1007/s00403-015-1566-y. Epub 2015 Apr 23. PubMed PMID: 25903443.
11: Lee YH, Scharnitz TP, Muscat J, Chen A, Gupta-Elera G, Kirby JS. Laboratory Monitoring During Isotretinoin Therapy for Acne: A Systematic Review and Meta-analysis. JAMA Dermatol. 2016 Jan;152(1):35-44. doi: 10.1001/jamadermatol.2015.3091. Review. Erratum in: JAMA Dermatol. 2016 Jan;152(1):114. PubMed PMID: 26630323.
12: Hoover KB, Miller CG, Galante NC, Langman CB. A double-blind, randomized, Phase III, multicenter study in 358 pediatric subjects receiving isotretinoin therapy demonstrates no effect on pediatric bone mineral density. Osteoporos Int. 2015 Oct;26(10):2441-7. doi: 10.1007/s00198-015-3158-2. Epub 2015 May 9. PubMed PMID: 25956286.
13: Rubio-García L, Pulido-Díaz N, Jímenez-López JL. [Isotretinoin and depressive symptoms in patiens with severe and recurrent acne]. Rev Med Inst Mex Seguro Soc. 2015;53 Suppl 1:S54-9. Spanish. PubMed PMID: 26020665.
14: Yıldızgören MT, Rifaioğlu EN, Demirkapı M, Ekiz T, Micooğulları A, Şen T, Turhanoğlu AD. Isotretinoin treatment in patients with acne vulgaris: does it impact muscle strength, fatigue, and endurance? Cutis. 2015 Jul;96(1):33-6. PubMed PMID: 26244352.
15: Yuksel N, Ozer MD, Akcay E, Ozen U, Uzun S. Reduced central corneal thickness in patients with isotretinoin treatment. Cutan Ocul Toxicol. 2015;34(4):318-21. doi: 10.3109/15569527.2014.990155. Epub 2015 Jan 19. PubMed PMID: 25597375.
16: Blasiak RC, Stamey CR, Burkhart CN, Lugo-Somolinos A, Morrell DS. High-dose isotretinoin treatment and the rate of retrial, relapse, and adverse effects in patients with acne vulgaris. JAMA Dermatol. 2013 Dec;149(12):1392-8. doi: 10.1001/jamadermatol.2013.6746. PubMed PMID: 24173086.
17: Pinheiro SP, Kang EM, Kim CY, Governale LA, Zhou EH, Hammad TA. Concomitant use of isotretinoin and contraceptives before and after iPledge in the United States. Pharmacoepidemiol Drug Saf. 2013 Dec;22(12):1251-7. doi: 10.1002/pds.3481. Epub 2013 Aug 3. PubMed PMID: 23913625.
18: Bilgiç Ö, Altınyazar HC, Sivrikaya A, Ünlü A. The relationship between erythrocyte zinc levels and isotretinoin use in acne vulgaris patients. Cutan Ocul Toxicol. 2015;34(4):303-6. doi: 10.3109/15569527.2014.979426. Epub 2014 Nov 6. PubMed PMID: 25373485.
19: Rouzès A, Jonville-Béra AP. [Exposure to isotretinoin during pregnancy in France: 25 years of follow-up]. Therapie. 2014 Jan-Feb;69(1):53-63. doi: 10.2515/therapie/2014008. Epub 2014 Apr 4. French. PubMed PMID: 24698189.
20: Eichenfield LF, Krakowski AC. A novel patient support program to address isotretinoin adherence: proof-of-concept analysis. J Drugs Dermatol. 2015 Apr;14(4):375-9. PubMed PMID: 25844611.

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